molecular formula C11H16N2O2S B2620300 Tert-butyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate CAS No. 2248396-56-5

Tert-butyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate

Cat. No.: B2620300
CAS No.: 2248396-56-5
M. Wt: 240.32
InChI Key: YQJMRZJXSUNSNM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a tert-butyl ester group, a cyclopropylamino group, and a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate typically involves the reaction of a thiazole derivative with tert-butyl chloroformate and cyclopropylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction is usually catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The cyclopropylamino group can be substituted with other amines or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active site of enzymes, inhibiting their activity. Additionally, the cyclopropylamino group can form hydrogen bonds with amino acid residues in the target protein, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2-aminophenyl)carbamate: Similar in structure but lacks the thiazole ring.

    Tert-butyl 2-(substituted benzamido)phenylcarbamate: Contains a substituted benzamido group instead of the cyclopropylamino group.

Uniqueness

Tert-butyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-11(2,3)15-9(14)8-6-16-10(13-8)12-7-4-5-7/h6-7H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJMRZJXSUNSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CSC(=N1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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